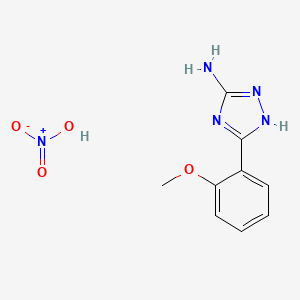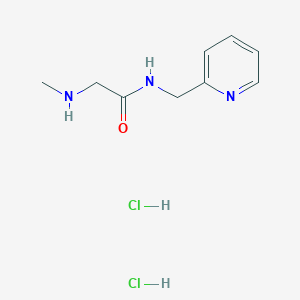![molecular formula C11H17IN2 B7856962 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide](/img/structure/B7856962.png)
2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide typically involves cyclization reactions, ring annulation, and cycloaddition processes. One common approach is the fusion of a pyrazinone ring to an existing pyrrole ring[_{{{CITATION{{{2{A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a ... - MDPI](https://www.mdpi.com/2673-401X/2/2/11). Multicomponent reactions are also employed to construct the pyrrolopyrazine scaffold[{{{CITATION{{{_2{A Review of the Synthetic Strategies toward Dihydropyrrolo1,2-a ... - MDPI.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{A Review of the Synthetic Strategies toward Dihydropyrrolo1,2-a ... - MDPI.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties. It is being studied for its ability to inhibit various enzymes and pathways involved in disease processes.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs for treating infections, inflammation, and other conditions.
Industry: In the industrial sector, this compound can be used in the production of organic materials and natural products. Its bioactive properties make it a candidate for use in various applications, including coatings, adhesives, and other functional materials.
Mécanisme D'action
The mechanism by which 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanisms are still under investigation, but research suggests that it may involve the inhibition of key signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines: These compounds share a similar pyrrolopyrazine scaffold but have a trifluoromethyl group instead of a methyl group.
5H-pyrrolo[2,3-b]pyrazines: These derivatives have a different ring structure but also exhibit biological activities similar to pyrrolopyrazines.
Uniqueness: 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in ways that other similar compounds may not.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2.HI/c1-3-5-10-11-6-4-7-13(11)9-8-12(10)2;/h4,6-7H,3,5,8-9H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRHIWQZDZRFF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=[N+](CCN2C1=CC=C2)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-aminobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride](/img/structure/B7856890.png)

![3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate](/img/structure/B7856902.png)

![N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B7856905.png)

![5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B7856908.png)
![2-[(2,2-dimethylhydrazin-1-ylidene)(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B7856910.png)



